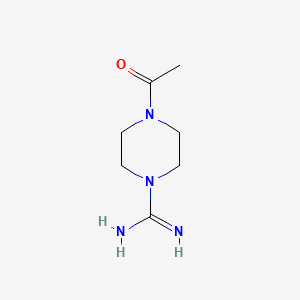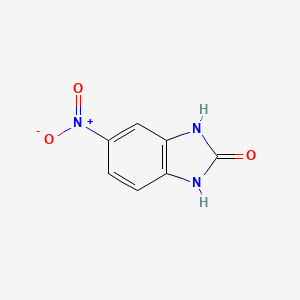
4-Acetylpiperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylpiperazine-1-carboximidamide, also known as PAC, is a small molecule with a wide range of applications and properties. It has a molecular formula of C7H14N4O and a molecular weight of 170.21 g/mol .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C7H14N4O . Its average mass is 170.212 Da and its monoisotopic mass is 170.116760 Da .
Chemical Reactions Analysis
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 334.4±52.0 °C at 760 mmHg .
Scientific Research Applications
DNA Interaction and Anticancer Potential : The study by Baş et al. (2019) explored the DNA binding modes, DNA cleavage activities, topoisomerases inhibitory, and cytotoxicity effects of silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units. The compounds showed good binding propensity to CT-DNA and potential as anticancer drugs.
Cholinesterase Inhibition and Anticonvulsant Activity : Research by Ahmad et al. (2019) focused on the in-vitro inhibition of acetylcholinesterase and butyrylcholinesterase, along with in-vivo anticonvulsant effects in mice using compounds including 4-Acetylpiperazine-1-carboximidamide derivatives.
Antituberculosis Activity and DNA Binding : A study by Eynde et al. (2003) synthesized a library of 1,4-diarylpiperazines, evaluating their antituberculosis activity and DNA binding affinity, identifying promising leads for drug development.
Antimicrobial Activity : Omar et al. (2020) investigated 2-Amino-4-Methylthiazole analogs with carboximidamide motifs, including this compound derivatives, for their antimicrobial activity against bacterial and fungal infections. The study is detailed in Omar et al. (2020).
Serotonin Receptor Activities : Research on adamantyl aryl- and heteroarylpiperazine derivatives, including carboximidamide derivatives, was conducted to determine their serotonin receptor activities, which is relevant for potential anxiolytic and antidepressant agents. The findings are reported by Abou-Gharbia et al. (1999).
Conformational Analysis and Spectroscopy Studies : A joint theoretical and experimental study by Emir et al. (2014) focused on the conformational isomers, geometric parameters, and vibrational assignments of 1-acetylpiperazine.
PARP-1 Inhibitors Development : Chen et al. (2021) designed and synthesized 1H-benzo[d]imidazole-4-carboxamide derivatives with this compound units, evaluating their potential as poly ADP-ribose polymerases (PARP)-1 inhibitors. The study can be found in Chen et al. (2021).
Mechanism of Action
Target of Action
The primary target of 4-Acetylpiperazine-1-carboximidamide is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key player in DNA repair and genomic stability, and its inhibition can lead to the death of cells with defects in certain DNA repair pathways .
Mode of Action
This compound interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the enzyme . The formation of a hydrogen bond is essential for its PARP-1 inhibition activities . The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway. PARP-1 is involved in the repair of single-strand DNA breaks. When PARP-1 is inhibited, these single-strand breaks can progress to double-strand breaks. Cells with defects in certain DNA repair pathways, such as BRCA-1 deficient cells, are unable to repair these double-strand breaks, leading to cell death .
Result of Action
The inhibition of PARP-1 by this compound leads to an increase in DNA damage in cells, particularly in those with defects in certain DNA repair pathways. This results in selective cell death, making the compound potentially useful for the treatment of certain types of cancer .
Safety and Hazards
Properties
IUPAC Name |
4-acetylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMUBYMCDJLVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373325 |
Source


|
| Record name | 4-acetylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62122-70-7 |
Source


|
| Record name | 4-acetylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)



![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)


![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)


